molecular formula C27H23ClN2O4S B295629 2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295629
M. Wt: 507 g/mol
InChI Key: OYWAFYZEYMDVIQ-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been suggested that the compound may help to reduce inflammation and oxidative stress in the body, which could have a range of health benefits.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on this compound.

Future Directions

Future research on 2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one could focus on further elucidating its mechanism of action, as well as exploring its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders. Additionally, research could be conducted to develop more targeted therapies based on this compound, which could help to improve its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of 2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminobenzimidazole with 2-chloro-4-methoxybenzaldehyde in the presence of thionyl chloride. The resulting product is then reacted with 3-(4-methylphenoxy)propylamine and potassium carbonate to obtain the final compound.

Scientific Research Applications

2-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been studied for its potential use in cancer treatment. In one study, the compound was found to inhibit the growth of human breast cancer cells in vitro. Another study showed that the compound could induce apoptosis (cell death) in human cervical cancer cells.

Properties

Molecular Formula

C27H23ClN2O4S

Molecular Weight

507 g/mol

IUPAC Name

(2Z)-2-[[3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23ClN2O4S/c1-17-8-10-19(11-9-17)33-12-5-13-34-25-20(28)14-18(15-23(25)32-2)16-24-26(31)30-22-7-4-3-6-21(22)29-27(30)35-24/h3-4,6-11,14-16H,5,12-13H2,1-2H3/b24-16-

InChI Key

OYWAFYZEYMDVIQ-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

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